Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-
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Overview
Description
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, also known by its CAS number 29914-04-3, is an organophosphorus compound. It is characterized by its molecular formula C₄H₆Cl₃OP and a molecular weight of 207.424 g/mol . This compound is a clear, colorless to yellow liquid with a distinct odor and is known for its reactivity and toxicity.
Preparation Methods
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-2-methyl-1-propene with phosphorus trichloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form corresponding phosphonates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various amines. The major products formed from these reactions are phosphonates, phosphoramidates, and phosphonic acids .
Scientific Research Applications
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of novel drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of various phosphonate and phosphoramidate derivatives. These reactions often involve the formation of a pentavalent phosphorus intermediate, which then undergoes further transformations to yield the final products .
Comparison with Similar Compounds
Phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, can be compared with other similar compounds such as:
Methylphosphonyl dichloride: Similar in structure but lacks the 3-chloro-2-methyl-1-propenyl group.
3-Chloro-2-methyl-1-propene: Similar in structure but lacks the phosphonic dichloride group.
3-Chloro-2-chloromethylpropene: Similar in structure but has different substituents on the propene backbone
The uniqueness of phosphonic dichloride, (3-chloro-2-methyl-1-propenyl)-, lies in its combination of the phosphonic dichloride group with the 3-chloro-2-methyl-1-propenyl moiety, which imparts distinct reactivity and applications.
Properties
CAS No. |
29914-04-3 |
---|---|
Molecular Formula |
C4H6Cl3OP |
Molecular Weight |
207.42 g/mol |
IUPAC Name |
3-chloro-1-dichlorophosphoryl-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl3OP/c1-4(2-5)3-9(6,7)8/h3H,2H2,1H3 |
InChI Key |
RPCOLUFQCNSJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CP(=O)(Cl)Cl)CCl |
Origin of Product |
United States |
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